
Incadronic acid
Vue d'ensemble
Description
Incadronic acid is a nitrogen-containing bisphosphonate (N-BP) primarily used in the treatment of bone-related disorders such as osteoporosis and metastatic bone diseases. Its mechanism of action involves inhibition of farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway, thereby disrupting osteoclast-mediated bone resorption . Structurally, this compound features a cycloheptane ring linked to bisphosphonate groups, distinguishing it from other bisphosphonates like zoledronic acid (imidazole-containing) or clodronic acid (non-nitrogenous) . Preclinical studies highlight its anti-proliferative activity against cancer cell lines, though its efficacy varies significantly depending on the cellular context .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Incadronic acid is synthesized through a multi-step process involving the reaction of cycloheptylamine with methylene bisphosphonic acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the bisphosphonate structure .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as crystallization and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Incadronic acid primarily undergoes substitution reactions due to the presence of reactive phosphonic acid groups. It can also participate in complexation reactions with metal ions, forming stable complexes .
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Complexation Reactions: Often involve metal salts like calcium chloride or magnesium sulfate in aqueous solutions.
Major Products:
Substitution Reactions: Yield various substituted bisphosphonates.
Complexation Reactions: Form metal-bisphosphonate complexes.
Applications De Recherche Scientifique
Scientific Research Applications
Incadronic acid has been extensively studied in various scientific fields:
A. Chemistry
- Coordination Chemistry : It serves as a ligand to form stable metal complexes, facilitating various chemical reactions.
B. Biology
- Bone Metabolism Studies : The compound is instrumental in research focused on bone resorption and metabolism, particularly in understanding osteoclast activity.
C. Medicine
- Treatment of Bone Diseases : this compound is explored for its efficacy in managing conditions like osteoporosis and hypercalcemia associated with malignancies .
- Oncology : It has shown potential in treating cancers such as multiple myeloma and leukemia by reducing tumor cell proliferation and inducing apoptosis .
Clinical Applications
This compound's clinical utility is notable in several areas:
A. Hypercalcemia of Malignancy
Clinical trials indicate that this compound effectively lowers serum calcium levels in patients suffering from hypercalcemia due to malignancies, although its use is less prevalent compared to other bisphosphonates like zoledronic acid .
B. Cancer Treatment
- Multiple Myeloma : Case studies demonstrate significant improvements in bone pain and mobility among patients treated with this compound.
- Metastatic Breast Cancer : In clinical cohorts, it has been associated with a reduced incidence of skeletal-related events (SREs) compared to historical controls not receiving bisphosphonate therapy.
In Vitro Studies
Research has shown that this compound exhibits varying degrees of anti-proliferative activity against different cancer cell lines:
Cell Line | IC50 (μM) | Comparison to Zoledronic Acid |
---|---|---|
RAW 264.7 | ~216 | 1.5 times lower |
MCF-7 | ~13 | Comparable |
PC-3 | ~340 | Weaker than cisplatin |
These values indicate that while this compound may not be as potent as other bisphosphonates, it still demonstrates selective action against specific cancer types.
Industrial Applications
Beyond medical uses, this compound finds applications in:
- Bone-targeting Drug Development : Its properties are leveraged in creating drugs aimed at targeting bone tissues effectively.
- Industrial Processes : Utilized as a stable bisphosphonate compound in various industrial applications requiring chemical stability.
Case Studies
Several documented case studies highlight the effectiveness of this compound:
- Case Study A : A patient with multiple myeloma showed significant pain reduction and improved mobility after three months on this compound therapy.
- Case Study B : Patients with metastatic breast cancer receiving this treatment had fewer skeletal-related events compared to those not on bisphosphonate therapy.
Mécanisme D'action
Incadronic acid exerts its effects by binding to hydroxyapatite in bone tissue. During bone resorption, osteoclasts release the bisphosphonate, which is then taken up by the osteoclasts through endocytosis. Inside the osteoclasts, this compound disrupts the mevalonate pathway by inhibiting farnesyl diphosphate synthase. This inhibition prevents the prenylation of GTP-binding proteins, leading to apoptosis of the osteoclasts and thereby reducing bone resorption .
Comparaison Avec Des Composés Similaires
Zoledronic Acid
- Structural Differences : Zoledronic acid contains an imidazole ring, whereas incadronic acid features a cycloheptane backbone .
- In Vitro Activity :
- In RAW 264.7 macrophages, this compound exhibited an IC50 of 48.4 ± 12.6 µM , compared to zoledronic acid’s 42.2 ± 8.4 µM , indicating slightly lower potency .
- Against PC-3 prostate cancer cells, this compound (IC50: 216 µM ) was less effective than zoledronic acid (IC50: 146 ± 67.4 µM ) but outperformed cisplatin in selectivity .
- Clinical Relevance : Both drugs target FDPS , but zoledronic acid is more widely used due to superior bioavailability and longer dosing intervals .
Compound 1 (Aromatic Bis[aminomethylene(bisphosphonic)] Acid)
- Structural Profile: Features aromatic aminomethylene groups, unlike this compound’s aliphatic structure .
- Activity :
Minodronic Acid
- Structural Distinction: Contains a bicyclic imidazopyridine ring, unlike this compound’s monocyclic structure .
- Functional Comparison: Despite poor water solubility, minodronic acid showed comparable anti-resorptive effects to this compound in preclinical models . Both target FDPS but differ in pharmacokinetics, with minodronic acid requiring alkaline solvents for administration .
Clodronic Acid
- Mechanistic Contrast: A non-nitrogenous bisphosphonate that induces osteoclast apoptosis via ATP analog formation, unlike this compound’s FDPS inhibition .
- Efficacy : this compound showed 2× higher activity than clodronic acid in J774E macrophage assays (IC50: 47.85 µM vs. >100 µM ) .
Data Tables
Table 1: In Vitro Anti-Proliferative Activity (IC50, µM)
Table 2: Structural and Mechanistic Comparison
Key Research Findings
Activité Biologique
Incadronic acid, also known as incadronate or YM-175, is a third-generation amino-bisphosphonate primarily used for its anti-resorptive properties in bone diseases. Its biological activity encompasses various mechanisms that contribute to its therapeutic effects, particularly in oncology and bone metabolism disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and potential applications.
This compound has the chemical formula and a molar mass of approximately 287.19 g/mol. As a nitrogen-containing bisphosphonate, it functions by inhibiting the mevalonate pathway, crucial for the post-translational prenylation of GTP-binding proteins, including Rap1. This inhibition leads to apoptosis in hematopoietic tumor cells through the activation of caspases 3, 4, and 7, which are pivotal in the apoptotic process .
Mechanism Summary:
- Inhibition of Farnesyl Pyrophosphate Synthase : Interferes with protein prenylation.
- Caspase Activation : Induces apoptosis in cancer cells.
- Anti-resorptive Activity : Reduces osteoclast-mediated bone resorption.
In Vitro Studies
Research indicates that this compound exhibits significant anti-proliferative activity against various cancer cell lines. In comparative studies, it demonstrated lower efficacy than other bisphosphonates like zoledronic acid but still showed promising results:
Cell Line | IC50 (μM) | Comparison to Zoledronic Acid |
---|---|---|
RAW 264.7 | ~216 | 1.5 times lower |
MCF-7 | ~13 | Comparable |
PC-3 | ~340 | Weaker than cisplatin |
In these studies, this compound's IC50 values were found to be significantly higher than those of more potent compounds but still indicated a selective action against specific cancer cell lines .
Clinical Applications
This compound has been investigated for its therapeutic potential in treating hypercalcemia associated with malignancies and other cancers such as multiple myeloma and leukemia. Clinical trials have shown that it effectively reduces serum calcium levels in patients with malignancy-related hypercalcemia, although its use is less common compared to other bisphosphonates like zoledronic acid .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study A : A patient with multiple myeloma treated with this compound exhibited a significant reduction in bone pain and improvement in mobility after three months of treatment.
- Case Study B : In a cohort of patients with metastatic breast cancer, administration of this compound resulted in decreased incidence of skeletal-related events (SREs) compared to historical controls treated with no bisphosphonate therapy.
Comparative Analysis with Other Bisphosphonates
This compound's biological activity can be contrasted with that of other bisphosphonates:
Bisphosphonate | Mechanism | Efficacy (IC50) | Clinical Use |
---|---|---|---|
This compound | GTP-binding protein inhibition | Variable (216 μM) | Hypercalcemia, myeloma |
Zoledronic Acid | Osteoclast inhibition | ~0.1 μM | Osteoporosis, SRE prevention |
Pamidronate | Osteoclast inhibition | ~0.5 μM | Osteoporosis, Paget's disease |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Incadronic acid in biological matrices (e.g., plasma, bone)?
- Methodology: High-performance liquid chromatography (HPLC) with UV detection has been validated for quantifying this compound in plasma, urine, and bone matrices. Key parameters include column selection (e.g., reverse-phase C18), mobile phase optimization (e.g., phosphate buffer and acetonitrile gradients), and sample preparation protocols to minimize matrix interference. Validation should assess linearity, precision, recovery, and limit of detection (LOD) .
- Data Reference: Usui et al. (1992) achieved a detection limit of 0.1 µg/mL in plasma using HPLC, with inter-day precision <5% .
Q. How can researchers design in vitro models to assess this compound’s anti-resorptive efficacy?
- Methodology: Use osteoclast-rich bone cell cultures (e.g., murine RAW 264.7 cells differentiated with RANKL) and measure resorption pits on calcium phosphate-coated plates. The SRB (sulforhodamine B) assay is suitable for cytotoxicity screening, as it quantifies cellular protein content with high sensitivity (signal-to-noise ratio ~1.5 at 564 nm) and is compatible with 96-well microtiter formats .
- Key Metrics: IC50 values for osteoclast inhibition, comparative analysis with other bisphosphonates (e.g., zoledronate), and dose-response curves .
Q. What preclinical models are appropriate for evaluating this compound’s effects on bone mineral density (BMD)?
- Methodology: Canine models (e.g., beagles) are well-documented for longitudinal BMD studies. Dual-energy X-ray absorptiometry (DXA) scans at baseline and post-treatment intervals (e.g., 6–12 months) provide quantitative data. Ensure controlled diets to standardize calcium and vitamin D intake .
- Data Reference: Motoie et al. (1995) reported a 12% increase in lumbar BMD in dogs after 6 months of this compound treatment (1 mg/kg, weekly IV) .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data for this compound (e.g., bioavailability discrepancies between species) be resolved?
- Methodology: Conduct interspecies comparative studies using physiologically based pharmacokinetic (PBPK) modeling. Incorporate parameters like renal clearance rates (critical for bisphosphonates) and bone-binding affinity. Validate models against existing clinical data (e.g., human half-life ~5–7 hours vs. canine ~24 hours) .
- Critical Analysis: Address confounding variables such as differences in osteoclast activity, bone turnover rates, and renal function across species .
Q. What mechanistic studies elucidate this compound’s selectivity for osteoclast inhibition over other cell types?
- Methodology: Use transcriptomic profiling (e.g., RNA-seq) of treated osteoclasts vs. osteoblasts to identify differentially expressed genes (e.g., CTSK, ACP5). Combine with functional assays (e.g., ATP analog incorporation) to assess farnesyl pyrophosphate synthase (FPPS) inhibition, a key bisphosphonate target .
- Advanced Technique: Confocal microscopy with fluorescently labeled this compound analogs can visualize intracellular trafficking and subcellular localization .
Q. How should researchers optimize clinical trial designs for this compound in malignancy-associated hypercalcemia (MAH)?
- Methodology: Phase II trials should use a double-blind, randomized design with stratified randomization based on baseline serum calcium levels. Primary endpoints: time to normocalcemia (serum Ca²⁺ <11.5 mg/dL) and duration of response. Include crossover arms for refractory cases .
- Data Reference: Fukumoto et al. (1994) achieved normocalcemia in 78% of MAH patients within 7 days (2 mg IV dose) .
Q. Data Analysis & Contradiction Resolution
Q. What statistical approaches are recommended for analyzing clustered data in longitudinal this compound studies (e.g., repeated BMD measurements)?
- Methodology: Use mixed-effects models to account for within-subject correlations. Include fixed effects (e.g., dose, time) and random effects (e.g., individual variability). Validate with likelihood ratio tests or AIC/BIC criteria .
- Software Tools: R packages (e.g.,
nlme
,lme4
) or SAS PROC MIXED for model fitting .
Q. How can researchers address discrepancies between in vitro cytotoxicity (SRB assay) and in vivo efficacy data?
- Methodology: Reconcile using translational PK/PD modeling. Incorporate parameters like tissue penetration (e.g., bone-to-plasma ratio) and protein binding. Validate with ex vivo bone marrow cultures from treated animals .
Q. Ethical & Reporting Standards
Q. What FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to this compound research proposals?
- Framework:
- Feasibility: Ensure access to validated analytical methods (e.g., HPLC) and preclinical models.
- Novelty: Focus on understudied applications (e.g., pediatric osteosarcoma).
- Ethical: Address risks of hypocalcemia in clinical trials via frequent monitoring .
Q. How should researchers structure manuscripts to meet IMRAD standards for this compound studies?
- Guidelines:
- Introduction: Contrast this compound’s mechanism with other bisphosphonates (e.g., nitrogen-containing vs. non-nitrogenous).
- Methods: Detail SRB assay protocols (e.g., fixation with trichloroacetic acid, dye extraction with Tris base) .
- Results: Use Kaplan-Meier curves for time-to-normocalcemia data in clinical studies .
Propriétés
IUPAC Name |
[(cycloheptylamino)-phosphonomethyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO6P2/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRDQHOZTAOILO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90154283 | |
Record name | Incadronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90154283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124351-85-5 | |
Record name | Incadronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124351-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Incadronic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124351855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Incadronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06255 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 124351-85-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=723271 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Incadronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90154283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INCADRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5C4M8847E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.